A Technical Guide to 2-Chlorophenylboronic Acid: Commercial Availability, Applications, and Best Practices
A Technical Guide to 2-Chlorophenylboronic Acid: Commercial Availability, Applications, and Best Practices
An Important Note on Nomenclature: This guide focuses on 2-Chlorophenylboronic acid (CAS No. 3900-89-8) and its derivatives. The similarly named compound, [(2-Chlorophenyl)methyl]boronic acid (CAS No. 1350512-46-7), which features a methylene spacer between the phenyl ring and the boronic acid moiety, is not a commonly available commercial reagent and is therefore not the subject of this in-depth analysis. Researchers specifically seeking this benzylboronic acid derivative will likely require custom synthesis.
Introduction: The Role of 2-Chlorophenylboronic Acid in Modern Synthesis
2-Chlorophenylboronic acid is a versatile synthetic building block, belonging to the widely utilized class of organoboron compounds. Its primary value for researchers in drug discovery and materials science lies in its function as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] The presence of the ortho-chloro substituent offers unique steric and electronic properties that can be exploited to fine-tune the synthesis of complex molecules, including pharmaceuticals and advanced materials.[1] This guide provides an in-depth overview of its commercial availability, quality control considerations, key applications, and safe handling protocols.
Commercial Availability and Supplier Specifications
2-Chlorophenylboronic acid is readily available from a variety of chemical suppliers, typically as a white to off-white solid. It is often sold as the free boronic acid, which may contain varying amounts of its anhydride form (a trimeric boroxine). For applications sensitive to precise stoichiometry, the more stable 2-Chlorophenylboronic acid pinacol ester (CAS No. 870195-94-1) is also commercially available and often preferred.
Below is a comparative summary of representative suppliers and their typical product specifications.
| Supplier | Product Name | CAS No. | Formula | Purity/Assay | Form |
| Sigma-Aldrich | 2-Chlorophenylboronic acid | 3900-89-8 | C₆H₆BClO₂ | ≥95.0% | Solid |
| Fisher Scientific | 2-Chlorophenylboronic acid | 3900-89-8 | C₆H₆BClO₂ | >95% | Solid |
| BLD Pharm | (2-Chlorophenyl)boronic acid | 3900-89-8 | C₆H₆BClO₂ | >97% (Typical) | Solid |
| Chem-Impex | 2-Chlorophenylboronic acid | 3900-89-8 | C₆H₆BClO₂ | 95-105% (Titration) | Crystalline Powder |
| Sigma-Aldrich | 2-Chlorophenylboronic acid, pinacol ester | 870195-94-1 | C₁₂H₁₆BClO₂ | - | Solid |
| Santa Cruz Biotech | 2-Chlorophenylboronic acid, pinacol ester | 870195-94-1 | C₁₂H₁₆BClO₂ | ≥98% | Solid |
Synthesis and Quality Control
General Synthetic Route
The industrial synthesis of 2-chlorophenylboronic acid typically follows a Grignard-based pathway. This method offers a robust and scalable route from a readily available starting material.
Causality of Experimental Choices:
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Inert Atmosphere: The formation of the Grignard reagent is highly sensitive to moisture and oxygen. The reaction is therefore conducted under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents like tetrahydrofuran (THF).
-
Low Temperature Addition: The addition of the Grignard reagent to the trialkyl borate is performed at low temperatures (e.g., -78 °C) to prevent over-addition, which would lead to the formation of undesired triarylborane byproducts.[2]
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Acidic Workup: Hydrolysis of the intermediate borate ester under acidic conditions yields the final boronic acid product.
Quality Control and Analytical Considerations
Ensuring the quality of 2-chlorophenylboronic acid is critical for reproducible results in subsequent reactions.
Key Quality Parameters:
-
Purity: Typically assessed by HPLC or ¹H NMR.
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Anhydride Content: Boronic acids can reversibly form trimeric anhydrides known as boroxines. While often usable in Suzuki couplings, high boroxine content can complicate stoichiometry. The presence of boroxines can be minimized by recrystallization from water.[3]
-
Hydrolytic Stability of Pinacol Esters: Pinacol esters are more stable to dehydration but can be susceptible to hydrolysis back to the boronic acid, especially under typical reversed-phase HPLC conditions.[4][5] This can complicate purity analysis.
Analytical Workflow:
Analytical Method Insights:
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¹H NMR: Provides structural confirmation and can be used for purity assessment with an internal standard.
-
¹¹B NMR: A powerful tool for characterizing boron-containing compounds. Tricoordinate boronic acids and esters typically show a broad signal around δ 30 ppm, while tetracoordinate species (formed in the presence of Lewis bases) shift upfield.
-
HPLC: Purity analysis can be challenging due to on-column hydrolysis.[5] Methods using aprotic diluents, highly basic mobile phases, or specialized columns with low silanol activity may be required to accurately quantify pinacol esters.[4]
Application in Suzuki-Miyaura Cross-Coupling
The primary application of 2-chlorophenylboronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis due to its mild conditions and high functional group tolerance.
Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with 2-chlorophenylboronic acid.
Materials:
-
Aryl bromide (1.0 equiv)
-
2-Chlorophenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), 2-chlorophenylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the mixture.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Safety and Handling
2-Chlorophenylboronic acid is an irritant and should be handled with appropriate personal protective equipment (PPE).
Hazard Summary:
-
H335: May cause respiratory irritation.[7]
Handling and Storage Recommendations:
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]
-
PPE: Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place.[6] Boronic acids are hygroscopic and should be protected from moisture. For long-term storage, refrigeration is recommended.
Conclusion
2-Chlorophenylboronic acid and its pinacol ester are indispensable reagents for constructing biaryl linkages in modern organic synthesis. Their commercial availability and well-understood reactivity in Suzuki-Miyaura couplings make them valuable tools for researchers. A thorough understanding of their quality control parameters, particularly the potential for anhydride formation and hydrolysis, is essential for achieving reproducible and high-yielding results. By following the outlined protocols for handling, quality assessment, and reaction setup, scientists can effectively leverage the synthetic potential of this important building block.
References
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Levin, D. S., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1233, 79-86. Available at: [Link]
- Google Patents. (2020). Synthetic method of p-chlorophenylboronic acid. CN111004262A.
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1999. Available at: [Link]
- Google Patents. (2017). A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield. CN106946915A.
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. Available at: [Link]
-
Reddy, A. S., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(18), 4759-4765. Available at: [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved January 28, 2026, from [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF (S)-tert-BUTYL (4-CHLOROPHENYL)(THIOPHEN-2-YL)METHYLCARBAMATE. Org. Synth. 2011, 88, 177. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 28, 2026, from [Link]
-
Boron Molecular. (n.d.). Boronic acid esters Supplier. Retrieved January 28, 2026, from [Link]
-
Wageningen University & Research. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Retrieved January 28, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 28, 2026, from [Link]
-
Nuno Ricardo Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved January 28, 2026, from [Link]
-
Optima Chemical. (n.d.). Boronic Acid Manufacturer and Distributor. Retrieved January 28, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. 3900-89-8|(2-Chlorophenyl)boronic acid|BLD Pharm [bldpharm.com]
